2,3-Dimethyl-2,3-diphenylbutane
Overview
Description
2,3-Dimethyl-2,3-diphenylbutane is a useful research compound. Its molecular formula is C18H22 and its molecular weight is 238.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Radical-Mediated Graft Addition and Polymer Modification
2,3-Dimethyl-2,3-diphenylbutane, also known as bicumene, is utilized in the thermolysis process to initiate radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene. This process enhances grafting rates and yields, and produces alkoxysilane-modified polymers that cure efficiently upon exposure to moisture without significant increases in molecular weight (Parent, Wu, Sengupta, & Jackson, 2006).
Flame Retardant Synergist
As a flame retardant synergist, this compound (DMDPB) is blended with decabromodiphenyl oxide and polypropylene to elevate the fireproofing level of polypropylene to FV-0. Additionally, it serves as a grafting catalyst to graft maleic anhydride onto polypropylene and as a crosslinking initiator in the preparation of crosslinked polyethylene (Shen Xiao, 2001).
Ultraviolet Crosslinking
This compound is employed as a free radical initiator in the ultraviolet crosslinking of polyethylene. This method has shown that DMDPB has a strong capability for initiating crosslinking compared to other initiators (Gong Yan, 2003).
Carbocation Stability Studies
The relative stabilities of isomeric carbocations, including 3-R-2,3-diphenylbutan-2-yl cations, were determined using density functional theory. This study provides insights into the impact of substituents on the stability of these carbocations (Genaev & Shubin, 2011).
Formation of Optically Active 2,3-Diphenylbutane
The transformation of optically active 1-phenylethyl chloride or bromide with alkali metals in liquid ammonia yields optically active 2,3-diphenylbutane. This process is significant for understanding carbanion chemistry and the absolute configurations of the resultant compounds (Verkade, Vries, & Wepster, 2010).
Oxidation Stabilization of Coal Tar Pitch
This compound significantly enhances the oxidation stabilization of coal tar pitch, an important step in the production of pitch-based carbon fibers and composites. Its radical-induced oxidation strategy notably increases the free radical concentration, promoting crosslinking reactions and improving the overall performance of the pitch-based materials (Zhang, Guan, Wu, Wang, Wang, & Li, 2021).
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethyl-2,3-diphenylbutane, also known as Dicumene or Bicumene , is polymeric materials such as polyethylene . It acts as a reactive plasticizer and flame retardant synergist .
Mode of Action
This compound initiates the radical-mediated graft addition of vinyltriethoxysilane (VTEOS) to polyethylene . The thermolysis of this compound at temperatures ranging from 220 to 310°C generates cumyl radicals . These radicals are capable of direct hydrogen atom abstraction at levels sufficient to sustain a graft propagation sequence of high kinetic chain length .
Biochemical Pathways
The interaction of oxygen with cumyl radicals can lead to oxidation of the initiator and the hydrocarbon substrate . This enhances the macroradical population, improving grafting rates and yields . The process can induce fragmentation of high-density polyethylene (HDPE) and low-density polyethylene (LDPE), counteracting the effects of radical combination on melt viscosity .
Result of Action
The action of this compound results in the production of alkoxysilane-modified polymers that moisture-cure efficiently . This is achieved without incurring the undesirable increases in molecular weight that accompany conventional grafting processes .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxygen . The compound is thermally stable, and its decomposition is initiated at high temperatures (220 to 310°C) . The presence of oxygen enhances the macroradical population, thereby improving grafting rates and yields .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The global 2,3-Dimethyl-2,3-diphenylbutane market was estimated at USD XX million in 2019 and is forecasted to reach USD XXX million by 2025, with a CAGR of xx% during the 2019-2025 . This suggests that there is a growing interest and potential for increased use of this compound in various applications.
Biochemical Analysis
Biochemical Properties
It is known that Diallyl orthophthalate (DAOP), a reactive plasticizer, is initiated by 2,3-Dimethyl-2,3-diphenylbutane for improving polyphenylene oxide (PPO) processing . This suggests that this compound may interact with certain enzymes or proteins to initiate this process.
Cellular Effects
Given its role in the processing of PPO, it is plausible that it may influence cellular functions related to this process .
Molecular Mechanism
It is known to be involved in the initiation of DAOP, a reactive plasticizer, for improving PPO processing . This suggests that it may interact with certain biomolecules and potentially influence gene expression related to this process.
Metabolic Pathways
Given its role in the initiation of DAOP for PPO processing , it may interact with enzymes or cofactors related to this pathway.
Properties
IUPAC Name |
(2,3-dimethyl-3-phenylbutan-2-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTUJZTUQFXBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C)(C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062043 | |
Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1889-67-4 | |
Record name | 2,3-Dimethyl-2,3-diphenylbutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1889-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dicumene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,1'-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-(1,1,2,2-Tetramethylethylene)dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(1,1,2,2-tetramethylethylene)dibenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dicumene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9AUQ66PZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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